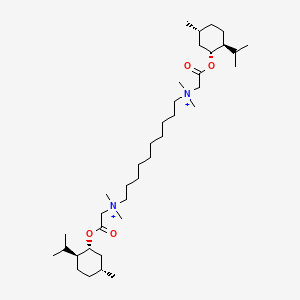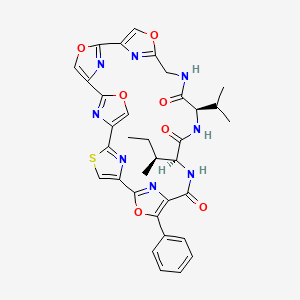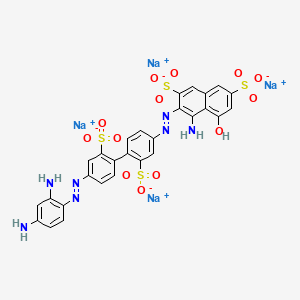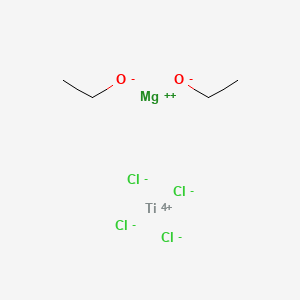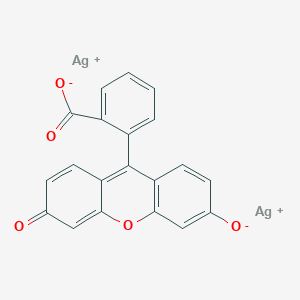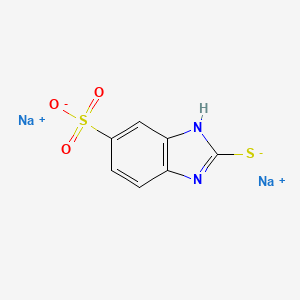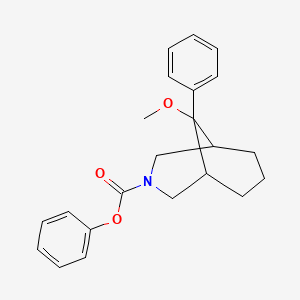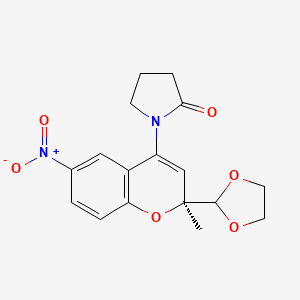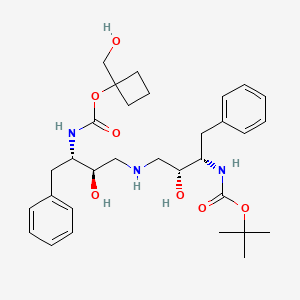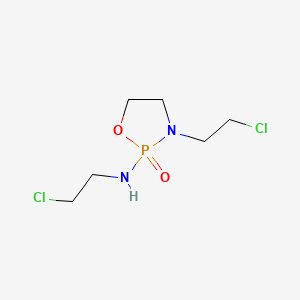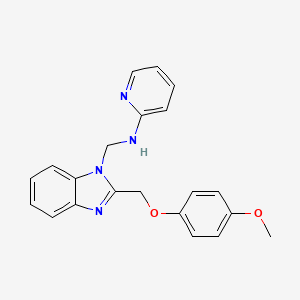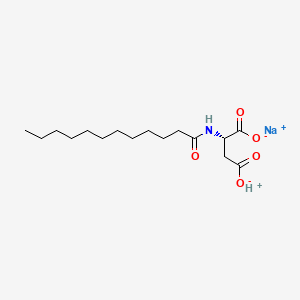
Sodium N-lauroylaspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium lauroyl aspartate is an anionic surfactant derived from the amino acid aspartic acid and lauric acid. It is commonly used in personal care products due to its mildness and excellent cleansing properties. This compound is known for its ability to reduce surface tension, making it an effective emulsifier and dispersing agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium lauroyl aspartate is synthesized through the acylation of aspartic acid with lauroyl chloride. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Preparation of Lauroyl Chloride: Lauric acid is reacted with thionyl chloride to produce lauroyl chloride.
Acylation of Aspartic Acid: Aspartic acid is then reacted with lauroyl chloride in the presence of a base to form sodium lauroyl aspartate
Industrial Production Methods
Industrial production of sodium lauroyl aspartate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium lauroyl aspartate primarily undergoes hydrolysis and oxidation reactions. It is stable under normal conditions but can react with strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: In the presence of water, sodium lauroyl aspartate can hydrolyze to form lauric acid and aspartic acid.
Oxidation: Strong oxidizing agents can oxidize sodium lauroyl aspartate, leading to the formation of various oxidation products
Major Products Formed
Hydrolysis Products: Lauric acid and aspartic acid.
Oxidation Products: Various carboxylic acids and other oxidized derivatives
Wissenschaftliche Forschungsanwendungen
Sodium lauroyl aspartate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its gentle cleansing properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Widely used in personal care products, household cleaners, and industrial detergents for its effective emulsifying and dispersing properties .
Wirkmechanismus
Sodium lauroyl aspartate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between water and oils. This makes it an effective cleansing agent. At the molecular level, it interacts with lipid membranes, disrupting their structure and enhancing the solubility of hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium lauroyl lactylate
- Sodium lauryl sulfate
- Sodium lauroyl sarcosinate
Uniqueness
Compared to other similar compounds, sodium lauroyl aspartate is noted for its mildness and biodegradability. It is less irritating to the skin and eyes, making it suitable for use in products designed for sensitive skin. Additionally, its biodegradability makes it an environmentally friendly option .
Conclusion
Sodium lauroyl aspartate is a versatile and mild surfactant with a wide range of applications in personal care, industrial, and scientific research. Its unique properties, such as mildness and biodegradability, make it a valuable compound in various formulations.
Eigenschaften
CAS-Nummer |
41489-18-3 |
|---|---|
Molekularformel |
C16H28NNaO5 |
Molekulargewicht |
337.39 g/mol |
IUPAC-Name |
sodium;(2S)-2-(dodecanoylamino)butanedioate;hydron |
InChI |
InChI=1S/C16H29NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;+1/p-1/t13-;/m0./s1 |
InChI-Schlüssel |
IEXXLSKKBWIDAC-ZOWNYOTGSA-M |
Isomerische SMILES |
[H+].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+] |
Kanonische SMILES |
[H+].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


